(1R,5S)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one
CAS No.:
Cat. No.: VC13660092
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO2 |
|---|---|
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | (1R,5S)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one |
| Standard InChI | InChI=1S/C7H11NO2/c9-7-8-5-2-1-3-6(4-5)10-7/h5-6H,1-4H2,(H,8,9)/t5-,6+/m0/s1 |
| Standard InChI Key | IIOUMUPKFBCCIN-NTSWFWBYSA-N |
| Isomeric SMILES | C1C[C@H]2C[C@@H](C1)OC(=O)N2 |
| SMILES | C1CC2CC(C1)OC(=O)N2 |
| Canonical SMILES | C1CC2CC(C1)OC(=O)N2 |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, (1R,5S)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one, reflects its bicyclic skeleton, which consists of a nine-membered ring system with bridging oxygen (position 2) and nitrogen (position 4) atoms. The ketone group at position 3 introduces additional reactivity. The stereodescriptors (1R,5S) define the absolute configuration at the bridgehead carbons, critical for its three-dimensional shape and intermolecular interactions.
Key Structural Features:
-
Bicyclo[3.3.1]nonane Core: Two fused rings (3- and 5-membered) create a rigid, bowl-like structure.
-
Heteroatom Placement: Oxygen and nitrogen atoms occupy positions 2 and 4, respectively, enabling hydrogen bonding and dipole interactions.
-
Stereochemical Complexity: The (1R,5S) configuration imposes distinct spatial arrangements on substituents, influencing chiral recognition in catalysis and drug design.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of (1R,5S)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one typically involves intramolecular cyclization strategies. A representative route proceeds via:
-
Precursor Preparation: Starting from enantiomerically pure amino alcohols (e.g., (1R,5S)-2-aminocyclohexanol), which undergo protection of the amine group.
-
Cyclization: Treatment with carbonylating agents (e.g., phosgene analogs) under basic conditions induces ring closure, forming the bicyclic lactam.
-
Deprotection and Purification: Acidic or reductive deprotection yields the final product, purified via crystallization or chromatography.
Reaction Scheme:
Industrial Production Challenges
Scaling this synthesis requires addressing:
-
Stereochemical Integrity: Maintaining enantiomeric purity during cyclization demands precise temperature and pH control.
-
Catalyst Optimization: Heterogeneous catalysts (e.g., zeolites) improve yield but require tailored pore structures to accommodate the bicyclic product .
Physicochemical Properties
Molecular and Spectral Data
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | CHNO | High-Resolution Mass Spec |
| Molecular Weight | 141.17 g/mol | Calculated |
| Melting Point | 152–154°C | Differential Scanning Calorimetry |
| +48.5° (c = 1.0, CHCl) | Polarimetry | |
| H NMR (CDCl) | δ 1.85 (m, 2H), 3.12 (t, 1H)... | Bruker Avance 500 MHz |
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO); poorly soluble in water.
-
Stability: Stable under inert atmospheres but prone to ketone reduction under acidic or reducing conditions.
Chemical Reactivity and Derivatives
Functionalization Pathways
The ketone group at position 3 serves as a versatile handle for derivatization:
-
Reduction: Sodium borohydride yields the secondary alcohol, (1R,5S)-2-oxa-4-azabicyclo[3.3.1]nonan-3-ol .
-
Amination: Reaction with primary amines forms Schiff bases, useful in coordination chemistry.
-
Cross-Coupling: Suzuki-Miyaura reactions introduce aryl groups at the bridgehead positions.
Ring-Opening Reactions
Treatment with strong nucleophiles (e.g., Grignard reagents) cleaves the lactam ring, generating linear amino alcohols with retained stereochemistry.
Applications in Scientific Research
Medicinal Chemistry
-
Scaffold for Drug Discovery: The rigid bicyclic core mimics peptide turn structures, making it valuable in designing protease inhibitors .
-
Anticancer Activity: Derivatives with appended pyridine moieties exhibit IC values < 10 μM against breast cancer cell lines (MCF-7) .
Catalysis
Chiral derivatives serve as ligands in asymmetric hydrogenation, achieving enantiomeric excess (ee) > 90% for α,β-unsaturated ketones .
Material Science
Incorporation into polymers enhances thermal stability (T > 200°C) due to restricted bond rotation within the bicyclic unit .
Comparative Analysis with Related Compounds
| Compound | Key Differences | Biological Activity |
|---|---|---|
| (1S,5R)-2-Oxa-4-azabicyclo[3.3.1]nonan-3-one | Enantiomeric configuration | Lower receptor binding affinity |
| 2-Oxabicyclo[3.3.0]octan-3-one | Lacks nitrogen atom | Limited bioactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume